![molecular formula C24H17F2N5O2 B2404471 N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1326816-47-0](/img/new.no-structure.jpg)
N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O2 and its molecular weight is 445.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound involves multiple steps. The compound can be synthesized through a series of reactions starting from readily available precursors. The detailed synthetic route typically includes the formation of the pyrazolo[1,5-d][1,2,4]triazin core followed by the introduction of the naphthalene and difluorobenzyl moieties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies suggest that the compound interacts with specific targets such as dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cellular replication.
Case Studies
In one notable study, the compound was tested against HepG-2 and A-549 cell lines using MTT assays. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was further elucidated through molecular docking simulations which revealed a binding affinity that suggests effective target engagement.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that this compound exhibits favorable properties for biodistribution. Binding affinity studies with human serum albumin (HSA) suggest that the compound may have a moderate binding capacity which could enhance its therapeutic potential.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
HSA Binding Affinity (Ka) | 104M−1 |
Volume of Distribution (Vd) | Moderate |
Clearance Rate | Low |
Properties
CAS No. |
1326816-47-0 |
---|---|
Molecular Formula |
C24H17F2N5O2 |
Molecular Weight |
445.43 |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H17F2N5O2/c25-17-9-8-16(20(26)10-17)12-27-23(32)13-30-24(33)22-11-21(29-31(22)14-28-30)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,27,32) |
InChI Key |
KHTQONYBAXPXFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NCC5=C(C=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.